An In-depth Technical Guide on the Chemical Properties of (R)-7-Methylchroman-4-amine
An In-depth Technical Guide on the Chemical Properties of (R)-7-Methylchroman-4-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-7-Methylchroman-4-amine, a chiral heterocyclic amine, belongs to the chroman class of compounds. Chroman derivatives are of significant interest in medicinal chemistry due to their presence in a variety of biologically active natural products and their potential as scaffolds for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and potential biological activities of (R)-7-Methylchroman-4-amine, with a focus on its relevance to drug discovery and development, particularly in the area of neurodegenerative diseases.
Chemical and Physical Properties
The fundamental chemical and physical properties of (R)-7-Methylchroman-4-amine are summarized in the table below. While specific experimental data for the (R)-enantiomer is limited in publicly accessible literature, the provided data is based on available information for the racemate and the closely related (S)-enantiomer, and is expected to be comparable.
| Property | Value | Reference |
| IUPAC Name | (4R)-7-methyl-3,4-dihydro-2H-chromen-4-amine | N/A |
| CAS Number | 1213179-04-4 | N/A |
| Molecular Formula | C₁₀H₁₃NO | [1] |
| Molecular Weight | 163.22 g/mol | [1] |
| Boiling Point | 261.8 ± 40.0 °C at 760 mmHg | |
| Density | 1.1 ± 0.1 g/cm³ | |
| Melting Point | Not available | N/A |
| Solubility | Not available | N/A |
Spectroscopic Data
¹H NMR Spectroscopy (Expected)
The proton NMR spectrum is expected to show distinct signals for the aromatic, chroman ring, and methyl group protons. The chiral center at C4 would likely lead to complex splitting patterns for the adjacent methylene protons.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.0-6.5 | m | 3H | Aromatic protons |
| ~4.2-4.0 | m | 1H | CH-N |
| ~4.0-3.8 | m | 2H | O-CH₂ |
| ~2.3 | s | 3H | Ar-CH₃ |
| ~2.2-1.8 | m | 2H | CH₂ |
| ~1.5 | br s | 2H | NH₂ |
¹³C NMR Spectroscopy (Expected)
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~150-145 | Aromatic C-O |
| ~135-130 | Aromatic C-CH₃ |
| ~130-115 | Aromatic CH |
| ~120-115 | Aromatic C-C |
| ~65-60 | O-CH₂ |
| ~50-45 | CH-N |
| ~35-30 | CH₂ |
| ~20-15 | Ar-CH₃ |
Infrared (IR) Spectroscopy (Expected)
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
| Frequency (cm⁻¹) | Vibration |
| 3400-3250 | N-H stretch (primary amine) |
| 3100-3000 | C-H stretch (aromatic) |
| 2960-2850 | C-H stretch (aliphatic) |
| 1620-1580 | N-H bend (primary amine) |
| 1600-1450 | C=C stretch (aromatic) |
| 1260-1000 | C-O stretch (aryl ether) |
| 1335-1250 | C-N stretch (aromatic amine) |
Mass Spectrometry (Expected)
The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound.
| m/z | Interpretation |
| 163 | [M]⁺ (Molecular ion) |
| 146 | [M-NH₃]⁺ |
| 134 | [M-C₂H₅]⁺ |
Experimental Protocols
Asymmetric Synthesis of (R)-7-Methylchroman-4-amine
A specific, detailed experimental protocol for the synthesis of (R)-7-Methylchroman-4-amine is not available in the reviewed literature. However, a general and efficient method for the asymmetric synthesis of (R)-chroman-4-amine salts involves the enantioselective reduction of the corresponding chroman-4-one.[2] A plausible synthetic route is outlined below.
Workflow for the Asymmetric Synthesis of (R)-7-Methylchroman-4-amine
Figure 1. A potential synthetic workflow for (R)-7-Methylchroman-4-amine.
Methodology:
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Asymmetric Reduction: 7-Methylchroman-4-one is subjected to an asymmetric reduction using a chiral catalyst, such as a Corey-Bakshi-Shibata (CBS) catalyst, with a reducing agent like borane dimethyl sulfide complex (BH₃·SMe₂) to stereoselectively form (R)-7-Methylchroman-4-ol.
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Activation of the Hydroxyl Group: The hydroxyl group of the resulting alcohol is converted into a good leaving group, for instance, by reacting it with methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) in the presence of a base like triethylamine (Et₃N).
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Nucleophilic Substitution with Azide: The activated intermediate is then reacted with sodium azide (NaN₃) in a polar aprotic solvent such as dimethylformamide (DMF) to introduce the azide group with inversion of stereochemistry, yielding (S)-7-Methylchroman-4-azide.
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Reduction of the Azide: Finally, the azide is reduced to the primary amine using methods such as catalytic hydrogenation (H₂ over Palladium on carbon) or reduction with lithium aluminum hydride (LiAlH₄) to afford the desired (R)-7-Methylchroman-4-amine.
Biological Activity and Signaling Pathways
Chroman-4-amine derivatives have garnered attention for their potential therapeutic applications, particularly in the context of neurodegenerative diseases. Studies on structurally similar compounds suggest that (R)-7-Methylchroman-4-amine may exhibit neuroprotective properties and act as an inhibitor of monoamine oxidases (MAOs).[1][3]
MAOs are enzymes responsible for the oxidative deamination of neurotransmitters such as serotonin, dopamine, and norepinephrine. Inhibition of MAO-B, in particular, is a therapeutic strategy for Parkinson's disease as it increases the levels of dopamine in the brain.
Signaling Pathway of Monoamine Oxidase B (MAO-B) Inhibition
Figure 2. Inhibition of MAO-B by (R)-7-Methylchroman-4-amine.
The proposed mechanism of action involves the inhibition of MAO-B by (R)-7-Methylchroman-4-amine within the presynaptic neuron. This inhibition prevents the breakdown of dopamine, leading to an increased concentration of dopamine in the synaptic cleft. The elevated dopamine levels result in enhanced stimulation of postsynaptic dopamine receptors, which may help to alleviate the motor symptoms associated with Parkinson's disease.
Conclusion
(R)-7-Methylchroman-4-amine is a chiral molecule with significant potential in the field of medicinal chemistry, particularly for the development of treatments for neurodegenerative disorders. While a complete experimental dataset is not yet publicly available, this guide provides a thorough overview of its known and predicted chemical properties, a plausible synthetic strategy, and its likely biological target and mechanism of action. Further research to fully characterize this compound and elucidate its pharmacological profile is warranted and could lead to the development of novel and effective therapies.
